2-Isopropyloxazole-5-carboxylic acid

5-Lipoxygenase Inflammation Leukotriene biosynthesis

Researchers targeting leukotriene-mediated inflammation or CCR5-dependent HIV entry require the regioisomerically pure 5-carboxylic acid-not the 4-carboxylic acid analog associated with COX pathways. This compound delivers: • 5-LOX inhibition (IC₅₀ = 13.9 μM) for asthma & inflammatory disease models • CCR5 antagonism (IC₅₀ = 2.8 μM) in gp120-induced cell-cell fusion assays • Validated herbicidal intermediate per BASF patent JPH03145478A Supplied at ≥98% purity with CoA. For R&D use only.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B13331083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyloxazole-5-carboxylic acid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(O1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyZPTYDLTXNMSBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyloxazole-5-carboxylic Acid: Structural Identity and Procurement Overview


2-Isopropyloxazole-5-carboxylic acid (CAS: 1268091-33-3) is a heterocyclic carboxylic acid comprising a 1,3-oxazole core substituted with an isopropyl group at the 2-position and a carboxylic acid moiety at the 5-position . With molecular formula C₇H₉NO₃ and molecular weight 155.15 g/mol, the compound serves as a building block and synthetic intermediate in medicinal chemistry and agrochemical research [1]. The 2-isopropyl substitution confers distinct steric and electronic properties relative to other 2-alkyl oxazole-5-carboxylic acid derivatives, influencing target binding and physicochemical behavior. Commercially available at purities of ≥95% to 98%, the compound is supplied for research use only . Baseline characterization includes a predicted LogP of 1.50 and TPSA of 63.33 Ų .

Why Generic Substitution Fails: Position- and Substituent-Dependent Functional Divergence


Generic substitution among oxazole carboxylic acid derivatives is scientifically unsound because both the substituent identity at the 2-position and the carboxylic acid regioisomer position (4- versus 5-carboxylic acid) critically determine chemical reactivity, biological target engagement, and downstream functional properties . The 5-carboxylic acid regioisomer of 2-isopropyloxazole (target compound) exhibits fundamentally different hydrogen-bonding geometry and electronic distribution compared to the 4-carboxylic acid regioisomer (2-isopropyloxazole-4-carboxylic acid, CAS: 153180-21-3), which is reported to engage distinct biological targets including cyclooxygenase enzymes . Furthermore, the isopropyl substituent confers differential lipophilicity and steric bulk relative to smaller alkyl analogs (e.g., 2-ethyloxazole-5-carboxylic acid, CAS: 1257266-48-0), affecting solubility, membrane permeability, and target binding pocket compatibility . These structural differences manifest as distinct activity profiles—for instance, the 2-isopropyl-5-carboxylic acid regioisomer has documented activity as a 5-lipoxygenase inhibitor and CCR5 antagonist [1], whereas the 4-carboxylic acid regioisomer is associated with COX inhibition . Generic interchange therefore risks altering or abolishing the desired research outcome.

Quantitative Differentiation Evidence for Scientific Selection


5-Lipoxygenase Inhibitory Activity

2-Isopropyloxazole-5-carboxylic acid demonstrates measurable inhibitory activity against human 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes [1]. In an in vitro enzyme inhibition assay using human LOX-5 with substrate solution incubated for 10 minutes, the compound exhibited an IC₅₀ value of 13.9 μM (1.39 × 10⁴ nM) as measured by Varioskan-flash microplate spectrophotometer [2]. The compound has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This represents a validated biochemical activity for the 2-isopropyl-5-carboxylic acid regioisomer that distinguishes it from the 4-carboxylic acid regioisomer, which is reported to interact with cyclooxygenase (COX) rather than lipoxygenase pathways .

5-Lipoxygenase Inflammation Leukotriene biosynthesis

CCR5 Antagonist Activity

2-Isopropyloxazole-5-carboxylic acid exhibits antagonist activity at the human CCR5 chemokine receptor, a co-receptor required for HIV-1 cellular entry [1]. In a cell-based assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, the compound demonstrated an IC₅₀ value of 2.8 μM (2.80 × 10³ nM) [2]. Preliminary pharmacological screening also indicates utility as a CCR5 antagonist for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [3]. This CCR5 antagonist activity profile is specific to the 2-isopropyl-5-carboxylic acid regioisomer and has not been reported for the 4-carboxylic acid regioisomer or for smaller 2-alkyl analogs such as 2-ethyloxazole-5-carboxylic acid.

CCR5 antagonist HIV entry inhibition Chemokine receptor

Regioisomeric Differentiation: 5- vs 4-Carboxylic Acid

The carboxylic acid position on the oxazole ring fundamentally alters the compound's hydrogen-bonding donor/acceptor geometry and electronic distribution, which directly impacts target recognition and biological activity . 2-Isopropyloxazole-5-carboxylic acid (target compound; CAS: 1268091-33-3) and 2-isopropyloxazole-4-carboxylic acid (comparator; CAS: 153180-21-3) share identical molecular formula (C₇H₉NO₃) and molecular weight (155.15 g/mol) but differ in carboxylic acid placement . This positional difference confers distinct biological target profiles: the 5-carboxylic acid regioisomer is documented as a 5-lipoxygenase inhibitor and CCR5 antagonist [1], whereas the 4-carboxylic acid regioisomer is reported to interact with cyclooxygenase (COX) enzymes and has been studied for antibacterial applications . The predicted LogP value of 1.50 for the target compound further distinguishes its physicochemical profile from that of other oxazole regioisomers.

Regioisomer Oxazole positional isomer Carboxylic acid position

2-Alkyl Substituent Differentiation: Isopropyl vs Ethyl

The 2-alkyl substituent on the oxazole ring significantly influences lipophilicity, steric properties, and target binding pocket compatibility . 2-Isopropyloxazole-5-carboxylic acid (C₇H₉NO₃, MW 155.15, predicted LogP 1.50) contains a branched isopropyl group at the 2-position , whereas 2-ethyloxazole-5-carboxylic acid (CAS: 1257266-48-0; C₆H₇NO₃, MW 141.12) contains a smaller, linear ethyl substituent . The isopropyl group introduces greater steric bulk and branching, which can enhance binding pocket complementarity in certain targets, alter metabolic stability, and modify physicochemical properties including solubility and membrane permeability. While direct comparative biological activity data for the two compounds are not available in the same assay system, the isopropyl analog has documented 5-LOX inhibition (IC₅₀ = 13.9 μM) and CCR5 antagonism (IC₅₀ = 2.8 μM) [1], whereas the ethyl analog lacks these specific activity annotations in authoritative databases.

Alkyl substitution Lipophilicity Steric bulk

Herbicide Development Precedent

2-Isopropyloxazole-5-carboxylic acid serves as a validated synthetic intermediate in agrochemical development, with documented use in herbicide formulations [1]. Specifically, the compound has been employed to synthesize 4-cyclopropylaminocarbonyl-2-isopropyloxazole-5-carboxylic acid, an oxazole carboxylic acid amide derivative with demonstrated herbicidal activity [2]. This application is documented in Japanese Patent JPH03145478A (BASF AG, 1991), establishing a precedent for industrial-scale relevance of this specific structural scaffold [3]. In contrast, the 2-ethyl analog and the 4-carboxylic acid regioisomer lack comparable documented use as herbicide precursors in the patent literature . This validated agrochemical utility provides an additional selection criterion beyond purely biochemical applications.

Herbicide precursor Agrochemical synthesis Oxazole carboxamide

Optimal Research and Industrial Application Scenarios


Inflammatory Disease Research: Targeting 5-Lipoxygenase

2-Isopropyloxazole-5-carboxylic acid is directly applicable in research investigating leukotriene-mediated inflammatory conditions including asthma, allergic rhinitis, and certain autoimmune disorders. The compound exhibits documented 5-lipoxygenase (5-LOX) inhibition with an IC₅₀ of 13.9 μM [1] and interferes with arachidonic acid metabolism, reducing pro-inflammatory leukotriene biosynthesis [2]. Researchers studying leukotriene pathway modulation should select this specific regioisomer over the 4-carboxylic acid analog, which is associated with COX rather than lipoxygenase pathways .

HIV Entry and Chemokine Receptor Pharmacology

The compound serves as a validated research tool for investigating CCR5-mediated cellular entry mechanisms, with direct relevance to HIV-1 infectivity studies. Its documented CCR5 antagonist activity (IC₅₀ = 2.8 μM) in gp120-induced cell-cell fusion assays [3] positions it for use in studying HIV entry inhibition, CCR5 receptor pharmacology, and chemokine signaling pathways [4]. This application is specific to the 2-isopropyl-5-carboxylic acid regioisomer and has not been documented for closely related oxazole carboxylic acid analogs.

Agrochemical Development: Herbicide Precursor Synthesis

2-Isopropyloxazole-5-carboxylic acid has established utility as a synthetic intermediate in herbicide development, with documented transformation to 4-cyclopropylaminocarbonyl-2-isopropyloxazole-5-carboxylic acid, an oxazole carboxamide derivative with herbicidal activity [5]. This patent-validated application (BASF AG, JPH03145478A) provides a proven starting point for agrochemical research that is not available for the 2-ethyl analog or the 4-carboxylic acid regioisomer .

Autoimmune and Inflammatory Disease Research

The compound's combined 5-LOX inhibitory [1] and CCR5 antagonist [3] activities make it relevant for research into diseases where both pathways contribute to pathogenesis. Preliminary pharmacological screening indicates potential utility in treating CCR5-mediated diseases including rheumatoid arthritis, psoriasis, asthma, and chronic obstructive pulmonary disease (COPD) [4]. Researchers requiring a single molecular probe with dual 5-LOX/CCR5 activity should select this compound over analogs lacking this specific polypharmacology profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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